![molecular formula C₂₆H₃₆O₁₈ B1141120 [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate CAS No. 56253-33-9](/img/structure/B1141120.png)
[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules involves multi-step reactions that build up the desired molecular structure through a series of chemical transformations. While specific details on the synthesis of “[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate” are not directly available, similar compounds' synthesis strategies often involve acetylation, methylation, and protective group strategies to assemble the molecular framework step by step (Shirasaka et al., 1990).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding a compound's chemical behavior and interaction. X-ray crystallography, NMR spectroscopy, and IR spectroscopy are common techniques used to elucidate molecular structures. For compounds with complex acetyloxy groups, these techniques help reveal the orientation of groups and overall molecular conformation (Starova et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving “[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate” would likely focus on its functional groups' reactivity, such as acetyloxy and methoxy groups. These groups could undergo hydrolysis, esterification, and other reactions typical for esters and ethers. Understanding these reactions provides insight into the compound's reactivity and potential transformations (Mao et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the compound's molecular structure. These properties are essential for handling the compound and predicting its behavior in various environments. The presence of multiple acetyloxy and methoxy groups would influence the compound's solubility and phase behavior (Nye et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Innovative Sugar Derivatives Synthesis
A study focused on synthesizing a novel sugar imine molecule using click chemistry from D-glucose, highlighting the molecule's physical properties and thermal stability. This research showcases the potential for creating diverse and complex molecules from simple sugar derivatives, which could have applications in various fields of scientific research (Majed Jari Mohammed et al., 2020).
C-linked Disaccharide Mimetics
Another study exploited dipyranones to synthesize novel C-linked disaccharide analogues, providing insights into their potential biological activity and chemical properties. The ability of these disaccharide mimetics to bind to the repressor protein, LacI, suggests their potential utility in biochemical research (M. Harding et al., 2003).
Chemical Reactions and Properties
Carbocyclic Compound Synthesis
Research on the mild treatment of a complex carbohydrate derivative led to the production of unsaturated, branched, six-membered carbocyclic compounds, showcasing the diversity of products that can be obtained from carbohydrate precursors and their potential applications in materials science and chemistry (D. Kiely et al., 1983).
Practical Synthesis of Pharmaceutical Intermediates
A practical synthesis pathway was developed for a compound related to noscapine, highlighting the methodologies for efficient synthesis of complex organic molecules. Such studies are crucial for the development of pharmaceuticals and understanding the chemical synthesis pathways of drug intermediates (T. Shirasaka et al., 1990).
Chemical Structure and Analysis
Isochroman Derivatives
A study on isochroman derivatives examined their tendency to crystallize in chiral space groups, revealing insights into the stereochemistry of complex organic molecules. Understanding the crystal structure of such compounds is essential for their application in drug design and material science (M. Palusiak et al., 2004).
Structure-Activity Relationship of Spongean Peroxides
This research synthesized and evaluated analogues of anti-malarial spongean peroxides, studying their structure-activity relationship. Such studies contribute to the development of new antimalarial drugs and enhance our understanding of molecular interactions (M. Kawanishi et al., 2004).
Eigenschaften
IUPAC Name |
[3,4,5-triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O18/c1-10(27)35-8-18-20(38-12(3)29)22(40-14(5)31)24(42-16(7)33)26(44-18)36-9-17-19(37-11(2)28)21(39-13(4)30)23(25(34)43-17)41-15(6)32/h17-26,34H,8-9H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWFGEAKPYYJQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)
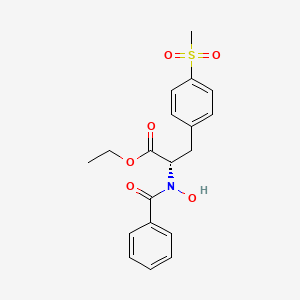
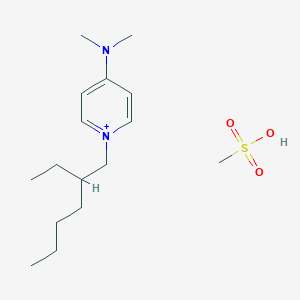
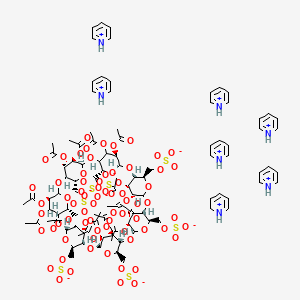
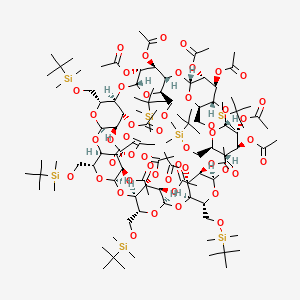



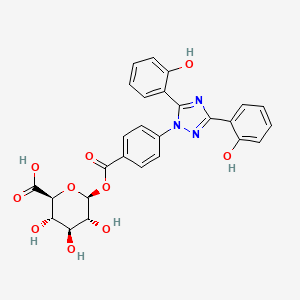
![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)
